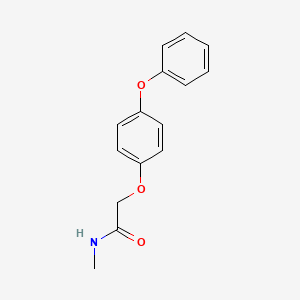![molecular formula C15H23NO3S B14189913 N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide CAS No. 850140-17-9](/img/structure/B14189913.png)
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 2,5-dimethoxybenzene, is subjected to electrophilic aromatic substitution to introduce the propylsulfanyl group.
Introduction of the Ethyl Chain: The intermediate is then reacted with ethyl bromide in the presence of a base to form the ethyl-substituted product.
Acetamide Formation: Finally, the ethyl-substituted intermediate is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and propylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-(n)-propylthiophenethylamine: Shares the dimethoxybenzene core and propylsulfanyl group but lacks the acetamide moiety.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar acetamide group but differs in the aromatic substitution pattern.
Uniqueness
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
850140-17-9 |
|---|---|
Molekularformel |
C15H23NO3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H23NO3S/c1-5-8-20-15-10-13(18-3)12(9-14(15)19-4)6-7-16-11(2)17/h9-10H,5-8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
LEILILKMQOTQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)






![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)


![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)

![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

